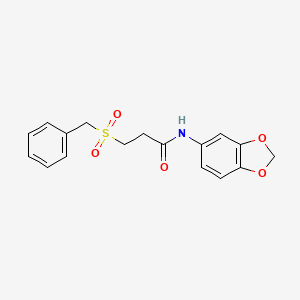

![molecular formula C22H16Cl3NO2 B2441184 (E)-3-(4-chloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one CAS No. 477889-40-0](/img/structure/B2441184.png)

(E)-3-(4-chloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-chloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one, also known as Cl-APAP-M, is an organic compound that has been studied extensively in recent years due to its potential applications in the field of synthetic organic chemistry. Cl-APAP-M is a versatile reagent that can be used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and cosmetics. In addition, it has been studied for its potential use in the development of new materials and catalysts.

Scientific Research Applications

Environmental Detection and Degradation

A significant body of research focuses on the detection and environmental degradation of compounds structurally related to (E)-3-(4-chloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one, particularly in the context of environmental pollutants like polybrominated diphenyl ethers (PBDEs) and their methoxy derivatives. For example, studies on the electron impact (EI) and electron capture negative ionization (ECNI) mass spectra of PBDEs reveal that these methods are effective for identifying molecular ions and their fragmentation patterns, including the loss of Br2 and the cleavage of phenyl-ether linkages, which are relevant for understanding the environmental behavior of similar compounds (Hites, 2008).

Anticancer Drug Research

Research into anticancer drugs has identified compounds with structures related to (E)-3-(4-chloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one that show high tumor specificity and reduced keratinocyte toxicity. These compounds, including variations of 3-styrylchromones and 3-styryl-2H-chromenes, have demonstrated potential in inducing apoptotic cell death in human oral squamous cell carcinoma cell lines, highlighting their potential as leads for new anticancer drugs with minimized side effects (Sugita et al., 2017).

Wastewater Treatment and Environmental Impact

The treatment of wastewater from pesticide production and the environmental impact of organochlorine compounds have been extensively studied, with findings relevant to compounds similar to (E)-3-(4-chloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one. These studies highlight the effectiveness of biological processes and granular activated carbon in removing a wide range of toxic pollutants, including chlorophenols and dichlorophenols, from wastewater, which is crucial for minimizing the environmental footprint of chemical manufacturing (Goodwin et al., 2018).

properties

IUPAC Name |

(E)-3-(4-chloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl3NO2/c23-17-5-7-19(8-6-17)26-12-11-22(27)15-2-9-20(10-3-15)28-14-16-1-4-18(24)13-21(16)25/h1-13,26H,14H2/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFZBKMPPRVBTD-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)Cl)OCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)Cl)OCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-chloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2441101.png)

![5-(furan-2-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2441102.png)

![N-(4-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2441103.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2441106.png)

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2441107.png)

![4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2441108.png)

![(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2441111.png)

![4-(4-fluorobenzenesulfonamido)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2441113.png)

![1-{4-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-amine](/img/structure/B2441116.png)

![butyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2441123.png)